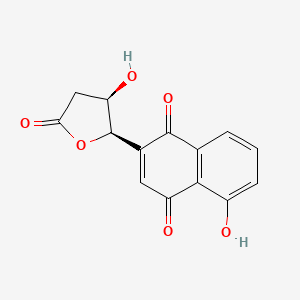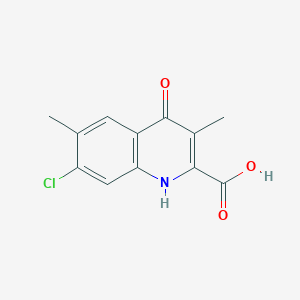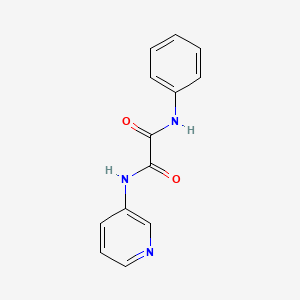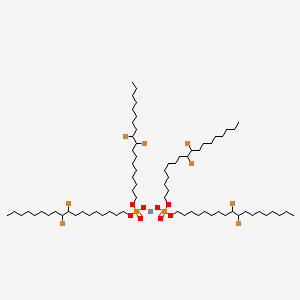
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt is a complex organic compound with the molecular formula C36H71Br4O4P. This compound is characterized by the presence of bromine atoms and a phosphate group, making it a unique molecule with distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt typically involves the bromination of 1-Octadecanol followed by phosphorylation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The phosphorylation step involves the reaction of the brominated product with phosphorus oxychloride (POCl3) or phosphoric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce de-brominated alcohols .
科学研究应用
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings
作用机制
The mechanism of action of 1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt involves its interaction with molecular targets such as enzymes and cell membranes. The bromine atoms and phosphate group play a crucial role in its reactivity and binding affinity. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
1-Octadecanol: A saturated fatty alcohol with similar structural features but lacks bromine and phosphate groups.
9,10-Dibromo-1-octadecanol: Similar to the target compound but without the phosphate group.
Calcium phosphate: Contains the phosphate group but lacks the organic moiety and bromine atoms.
Uniqueness
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt is unique due to the combination of bromine atoms and a phosphate group within a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
68298-30-6 |
|---|---|
分子式 |
C72H140Br8CaO8P2 |
分子量 |
1875.1 g/mol |
IUPAC 名称 |
calcium;bis(9,10-dibromooctadecyl) phosphate |
InChI |
InChI=1S/2C36H71Br4O4P.Ca/c2*1-3-5-7-9-15-21-27-33(37)35(39)29-23-17-11-13-19-25-31-43-45(41,42)44-32-26-20-14-12-18-24-30-36(40)34(38)28-22-16-10-8-6-4-2;/h2*33-36H,3-32H2,1-2H3,(H,41,42);/q;;+2/p-2 |
InChI 键 |
MMIXQENPPAELDP-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCC(C(CCCCCCCCOP(=O)([O-])OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br.CCCCCCCCC(C(CCCCCCCCOP(=O)([O-])OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



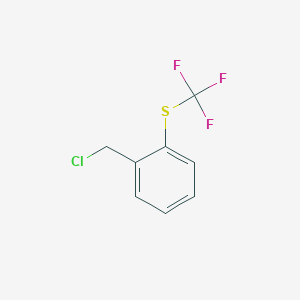
![3-(3-Chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14158143.png)


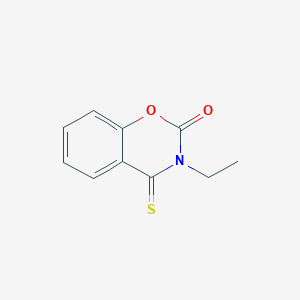

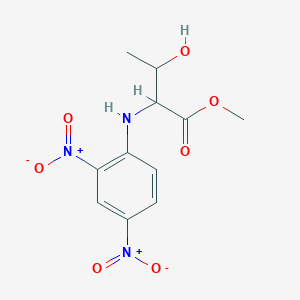
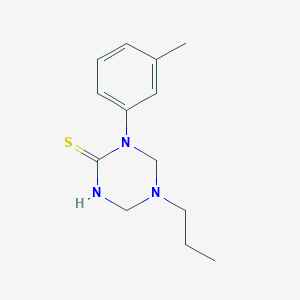
![N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline](/img/structure/B14158191.png)
![2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B14158197.png)
